bis(2,3-dimethylphenyl) (5-chloro-2-methylphenyl)amidophosphate
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Overview
Description
Bis(2,3-dimethylphenyl) (5-chloro-2-methylphenyl)amidophosphate, commonly known as CDAA, is a chemical compound that has been widely studied for its potential use in scientific research. CDAA is a phosphoramide compound that has been synthesized through a variety of methods, including the reaction of phosphorus oxychloride with 2,3-dimethylphenylamine and 5-chloro-2-methylphenol.
Mechanism of Action
CDAA is believed to exert its effects through the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine in the nervous system. This accumulation of acetylcholine can lead to increased neurotransmission, which can result in a variety of physiological effects, including increased muscle contraction and increased heart rate. CDAA has also been shown to inhibit the growth of cancer cells through a variety of mechanisms, including the induction of apoptosis and the inhibition of cell cycle progression.
Biochemical and Physiological Effects
CDAA has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the induction of apoptosis in cancer cells, and the inhibition of cell cycle progression in cancer cells. CDAA has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
CDAA has several advantages for use in lab experiments, including its ability to inhibit acetylcholinesterase and its potential use as an anti-tumor agent. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its safety and efficacy.
Future Directions
There are several potential future directions for research on CDAA, including the development of new synthesis methods, the evaluation of its potential use as a flame retardant, and the investigation of its potential use as an anti-tumor agent in vivo. Additionally, further research is needed to determine the safety and efficacy of CDAA for use in humans.
Synthesis Methods
CDAA has been synthesized through a variety of methods, including the reaction of phosphorus oxychloride with 2,3-dimethylphenylamine and 5-chloro-2-methylphenol. The reaction typically takes place in the presence of a solvent, such as chloroform or dichloromethane, and a base, such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
CDAA has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. CDAA has also been studied for its potential use as an anti-tumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, CDAA has been studied for its potential use as a flame retardant, due to its ability to inhibit the combustion of materials.
properties
IUPAC Name |
N-bis(2,3-dimethylphenoxy)phosphoryl-5-chloro-2-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClNO3P/c1-15-8-6-10-22(18(15)4)27-29(26,25-21-14-20(24)13-12-17(21)3)28-23-11-7-9-16(2)19(23)5/h6-14H,1-5H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPQXRSPYGNQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OP(=O)(NC2=C(C=CC(=C2)Cl)C)OC3=CC=CC(=C3C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClNO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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